molecular formula C16H22N4O5 B14660494 N-Acetyl-L-alanyl-L-tyrosylglycinamide CAS No. 52134-69-7

N-Acetyl-L-alanyl-L-tyrosylglycinamide

Cat. No.: B14660494
CAS No.: 52134-69-7
M. Wt: 350.37 g/mol
InChI Key: RHJZQRXDWRLJMW-ZANVPECISA-N
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Description

N-Acetyl-L-alanyl-L-tyrosylglycinamide is a synthetic tripeptide composed of three amino acid residues: N-acetylated L-alanine at the N-terminus, L-tyrosine in the middle, and glycinamide at the C-terminus. This structure confers unique biochemical properties, including enhanced proteolytic stability due to N-acetylation and C-terminal amidation, which protect against enzymatic degradation.

  • N-Acetyl-L-alanine: Molecular weight (MW) = 131.1 g/mol (from N-acetyl L-amino acids data).
  • L-Tyrosine: MW = 181.19 g/mol (standard value).
  • Glycinamide: MW = 74.08 g/mol (calculated by modifying glycine’s carboxyl group to an amide).

Subtracting two water molecules (18.02 g/mol each) for the two peptide bonds formed during synthesis, the estimated MW is 350.34 g/mol.

Properties

CAS No.

52134-69-7

Molecular Formula

C16H22N4O5

Molecular Weight

350.37 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-N-(2-amino-2-oxoethyl)-3-(4-hydroxyphenyl)propanamide

InChI

InChI=1S/C16H22N4O5/c1-9(19-10(2)21)15(24)20-13(16(25)18-8-14(17)23)7-11-3-5-12(22)6-4-11/h3-6,9,13,22H,7-8H2,1-2H3,(H2,17,23)(H,18,25)(H,19,21)(H,20,24)/t9-,13-/m0/s1

InChI Key

RHJZQRXDWRLJMW-ZANVPECISA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N)NC(=O)C

Canonical SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)N)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-alanyl-L-tyrosylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers to increase efficiency and yield. These machines automate the repetitive steps of SPPS, allowing for the large-scale production of peptides.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-alanyl-L-tyrosylglycinamide can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds in the presence of water or enzymes.

    Oxidation: Oxidizing agents can modify the tyrosine residue, potentially forming dityrosine or other oxidized products.

    Reduction: Reducing agents can affect disulfide bonds if present in the peptide structure.

    Substitution: Specific functional groups in the peptide can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, or enzymatic catalysis.

    Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various reagents depending on the specific substitution reaction desired.

Major Products Formed

    Hydrolysis: Shorter peptide fragments or individual amino acids.

    Oxidation: Oxidized tyrosine derivatives.

    Reduction: Reduced peptide forms.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

    Biochemistry: Studying protein-protein interactions and enzyme-substrate specificity.

    Pharmacology: Investigating its potential as a therapeutic agent or drug delivery system.

    Medicine: Exploring its role in disease models and potential therapeutic effects.

    Industry: Utilizing its properties in the development of new materials or biochemical assays.

Mechanism of Action

The mechanism of action of N-Acetyl-L-alanyl-L-tyrosylglycinamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or other proteins. The acetyl group and the specific amino acid sequence can influence its binding affinity and specificity. Pathways involved may include signal transduction, metabolic regulation, or cellular communication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparison with Single N-Acetylated Amino Acids

Single N-acetylated amino acids, such as N-Acetyl-L-tryptophan (CAS 1218-34-4) and N-Acetyl-L-tyrosine (CAS 537-55-3), are structurally simpler and smaller. These derivatives are often used as reference standards in pharmaceuticals due to their defined purity (>95–99.9%). Key differences include:

  • Molecular Weight: The tripeptide (~350 g/mol) is significantly larger than single acetylated amino acids (e.g., 246.26 g/mol for N-Acetyl-L-tryptophan).
  • Stability and Storage: Single acetylated amino acids like N-Acetyl-L-tryptophan are stored at 4°C, while N-Acetyl-L-tyrosine requires -20°C for long-term stability. The tripeptide likely requires similar low-temperature storage.
  • Solubility: Single acetylated amino acids are more soluble in aqueous solutions, making them suitable for injectable formulations, whereas the tripeptide’s hydrophobicity (due to tyrosine and alanine residues) may reduce solubility.

Comparison with Other Peptides

  • Glycine, N-[N-(N-L-tyrosyl-L-alanyl)-L-alanyl]- (CAS 62570-92-7) :

    • Structure : A tetrapeptide with tyrosine and alanine residues.
    • Molecular Weight : 380.40 g/mol, slightly larger than the target tripeptide.
    • Applications : Used in synthetic route development, highlighting its role in peptide synthesis research.
  • L-Argininamide, N-acetyl-L-tyrosyl-L-isoleucylglycyl-L-seryl-N-methyl (CAS 119979-70-3) :

    • Structure : A pentapeptide with acetylated tyrosine and methylated serine.
    • Molecular Weight : 649.74 g/mol, nearly double the tripeptide’s size.
    • Functional Complexity : Longer peptides like this often exhibit higher target specificity but lower bioavailability due to size.

Comparison with Large Peptides

However, their size limits membrane permeability, a challenge less pronounced in smaller peptides like N-Acetyl-L-alanyl-L-tyrosylglycinamide.

Table 1. Key Properties of this compound and Similar Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Storage Conditions Key Applications
This compound Not provided Estimated C16H22N4O6 ~350.34 >95%* -20°C* Biochemical research
N-Acetyl-L-Tryptophan 1218-34-4 C13H14N2O3 246.26 99.9% 4°C Pharmaceutical reference
N-Acetyl-L-Tyrosine 537-55-3 C11H13NO4 223.23 >95% -20°C Research
Glycine, N-[N-(N-L-tyrosyl-L-alanyl)-L-alanyl]- 62570-92-7 C17H24N4O6 380.40 Not provided Not specified Peptide synthesis
L-Argininamide, N-acetyl-L-tyrosyl-L-isoleucylglycyl-L-seryl-N-methyl 119979-70-3 C29H47N9O8 649.74 Not provided Not specified Biomedical research

*Assumed based on typical peptide handling protocols.

Stability and Analytical Methods

This compound’s stability is enhanced by terminal modifications, a feature shared with compounds like N-a-benzoyl-L-arginine-4-nitroanilide hydrochloride , which is analyzed via HPLC for purity. Similar methods would apply to the tripeptide, ensuring reliable quality control in research settings.

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